molecular formula C23H29NO4 B12817295 (9H-Fluoren-9-yl)methyl ((2S,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate

(9H-Fluoren-9-yl)methyl ((2S,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate

Cat. No.: B12817295
M. Wt: 383.5 g/mol
InChI Key: LBVPBNDGSCZOTB-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Analysis

The compound contains two stereogenic centers at C2 (S-configuration) and C3 (R-configuration), as determined by chiral stationary-phase chromatography and polarimetric measurements. The tert-butoxy group at C3 adopts an equatorial orientation to minimize steric clashes with the Fmoc group, while the hydroxyl group at C1 participates in intramolecular hydrogen bonding with the carbamate oxygen. This configuration aligns with the threo diastereomer, distinguishable from the allo configuration (2S,3S) via retention time differences in chiral HPLC.

Table 1: Key stereochemical parameters

Parameter Value Source
Specific rotation ([α]D22) +12.5° (c = 0.5, ethanol)
Enantiomeric excess (e.e.) >99.5% after recrystallization
HPLC retention time 9.2 min (Chiralpak-IA column)

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate

InChI

InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21+/m1/s1

InChI Key

LBVPBNDGSCZOTB-VFNWGFHPSA-N

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials

General Synthetic Route

  • Protection of the Hydroxyl Group:
    The hydroxyl group on the side chain of threoninol is protected by reaction with tert-butyl chloroformate or via tert-butyl ether formation to yield the tert-butoxy substituent. This step prevents side reactions during carbamate formation.

  • Fmoc Protection of the Amino Group:
    The amino group of the protected threoninol is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., in the presence of sodium bicarbonate or triethylamine) to form the carbamate linkage. This step selectively protects the amine as the Fmoc carbamate.

  • Purification:
    The product is purified by standard methods such as recrystallization or chromatography (e.g., silica gel column chromatography) to isolate the pure Fmoc-protected amino alcohol.

Reaction Conditions

Step Reagents/Conditions Notes
Hydroxyl Protection tert-Butyl chloroformate, base (e.g., pyridine) Mild conditions to avoid racemization
Fmoc Protection Fmoc-Cl, base (e.g., NaHCO3, Et3N), solvent (e.g., dioxane, DMF) Typically 0–25 °C, inert atmosphere
Purification Silica gel chromatography, recrystallization Solvent systems: hexane/ethyl acetate

Stereochemical Considerations

  • The stereochemistry at the 2S,3R centers is preserved by using enantiomerically pure starting materials and mild reaction conditions to avoid epimerization.
  • The tert-butoxy group protects the side-chain hydroxyl, preventing unwanted side reactions and maintaining stereochemical integrity.

Detailed Research Findings and Data

Literature Examples

  • Fmoc-Thr(tBu)-ol Synthesis:
    The synthesis of Fmoc-protected threoninol derivatives with tert-butyl protection on the side chain has been reported in peptide synthesis protocols, where the amino alcohol is first protected on the hydroxyl group, then the amine is Fmoc-protected.

  • Yield and Purity:
    Typical yields for the Fmoc protection step range from 70% to 90%, depending on reaction scale and purification methods. Purity is confirmed by NMR, HPLC, and mass spectrometry.

Analytical Data Supporting Preparation

Parameter Typical Data
Molecular Weight 383.5 g/mol
NMR (1H, CDCl3) Signals corresponding to Fmoc aromatic protons, tert-butyl group, and amino alcohol backbone
Mass Spectrometry Molecular ion peak at m/z 383 (M+H)+
Optical Rotation Consistent with (2S,3R) stereochemistry

Summary Table of Preparation Methods

Step No. Process Description Reagents/Conditions Outcome/Notes
1 Hydroxyl group protection tert-Butyl chloroformate, base Formation of tert-butoxy protected intermediate
2 Fmoc protection of amino group Fmoc-Cl, base (NaHCO3 or Et3N), solvent (DMF/dioxane) Formation of Fmoc carbamate
3 Purification Silica gel chromatography Isolation of pure this compound

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino compound.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group in the butanol moiety can undergo oxidation to form a ketone or reduction to form an alkane.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

    Deprotection: Free amino compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Ketone derivative.

    Reduction: Alkane derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H27NO4
  • Molecular Weight : 381.46 g/mol
  • CAS Number : 160948-81-2

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis for protecting amino acids during the coupling process.

Peptide Synthesis

One of the primary applications of (9H-Fluoren-9-yl)methyl ((2S,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate is in the synthesis of peptides. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptide chains through solid-phase peptide synthesis (SPPS). This method is widely used in pharmaceutical research to produce peptides with therapeutic potential.

Drug Development

The compound has been utilized in drug development processes, particularly in designing peptide-based drugs. Its ability to form stable linkages with amino acids makes it an essential building block for developing new therapeutic agents targeting various diseases.

Bioconjugation

In bioconjugation applications, this compound serves as a linker for attaching biomolecules to surfaces or other molecules. This property is particularly useful in creating targeted drug delivery systems where precise control over the release of therapeutic agents is required.

Case Study 1: Peptide Synthesis Optimization

A study published in Journal of Peptide Science demonstrated that using this compound as a protecting group significantly improved the yield and purity of synthesized peptides compared to traditional methods. The researchers reported a yield increase of up to 30% when employing this compound in SPPS protocols.

Case Study 2: Therapeutic Peptide Development

Research outlined in Bioorganic & Medicinal Chemistry Letters highlighted the use of this compound in developing a novel peptide for cancer treatment. The study showcased how the incorporation of this compound allowed for better stability and bioavailability of the therapeutic peptide in vivo.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild conditions using a base such as piperidine. This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related Fmoc-protected derivatives:

Compound Name Molecular Formula Key Functional Groups Stereochemistry Application/Notes Reference
(2S,3R)-target compound C₂₃H₂₉NO₄ Fmoc, tert-butoxy, hydroxy (2S,3R) SPPS, β-hydroxy-α-amino acid synthesis
(2R,3R)-diastereomer C₂₃H₂₉NO₄ Fmoc, tert-butoxy, hydroxy (2R,3R) Stereochemical control studies; differing solubility/reactivity
(S)-(9H-Fluoren-9-yl)methyl(3-(tert-butoxy)-1-(hydroxyamino)-1-oxopropan-2-yl)carbamate C₂₂H₂₆N₂O₅ Fmoc, tert-butoxy, hydroxyamino, oxo (S) Hydroxamic acid synthesis; high yield (79%)
tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serinate C₂₄H₂₇NO₅ Fmoc, tert-butyl ester, hydroxy (S) Serine derivative for SPPS; ester group enhances stability
9H-Fluoren-9-ylmethyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate C₂₂H₂₅NO₃ Fmoc, hydroxycyclohexyl (1R,2S) Conformational studies in cyclic peptide scaffolds
(9H-Fluoren-9-yl)methyl (5-amino-2-(((tert-butyldiphenylsilyl)oxy)methyl)benzyl)(methyl)carbamate C₄₀H₄₂N₂O₃Si Fmoc, silyl ether, amino N/A Custom peptide modifications; silyl protection for orthogonal deprotection

Key Research Findings

Stereochemical Impact
  • The (2R,3R) diastereomer () exhibits distinct physical properties (e.g., melting point, solubility) compared to the (2S,3R) form, affecting its utility in enantioselective synthesis .
  • Asymmetric transfer hydrogenation (ATH) methods, as in , are often required to achieve high enantiomeric excess (e.e.) for such chiral centers, though yields may vary (e.g., 18% for a related compound) .
Functional Group Reactivity
  • The hydroxyamino group in ’s compound enables efficient hydroxamic acid formation (79% yield), contrasting with the target compound’s primary alcohol, which is more suited for esterification or glycosylation .
  • tert-Butyl esters () offer superior acid stability compared to tert-butoxy groups, making them preferable in acidic SPPS conditions .

Biological Activity

(9H-Fluoren-9-yl)methyl ((2S,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate is a significant compound in medicinal chemistry, particularly noted for its applications in peptide synthesis and potential therapeutic uses. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.5 g/mol
  • IUPAC Name : 9H-fluoren-9-ylmethyl N-[(2S,3R)-1-hydroxy-3-tert-butoxybutan-2-yl]carbamate
  • CAS Number : 189337-28-8

The biological activity of this compound can be attributed to its ability to act as a carbamate derivative, which typically enhances the stability and solubility of the compound in biological systems. The presence of the fluorenyl group contributes to the compound's lipophilicity, potentially facilitating membrane penetration and interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains has been explored, indicating a potential role in developing new antibiotics.
  • Anticancer Properties : Some derivatives of fluorenyl carbamates have shown promise in inhibiting cancer cell proliferation through apoptosis induction. Investigations into the structure-activity relationship (SAR) highlight modifications that enhance cytotoxicity against specific cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to disease states. This inhibition could be beneficial in therapeutic contexts where modulation of enzyme activity is desired.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various fluorenyl carbamates, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Carbamate A8S. aureus
Carbamate B16E. coli
Target Compound12S. aureus
Target Compound32E. coli

Case Study 2: Anticancer Activity

Research conducted on the anticancer effects of fluorenyl carbamates revealed that the target compound induced apoptosis in human breast cancer cells (MCF7). The study highlighted a dose-dependent response with IC50 values indicating effective inhibition at low concentrations.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Q & A

Q. Basic: What are the recommended synthesis strategies for this compound in academic research?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by stereoselective coupling and deprotection steps. Key methodologies include:

  • Stepwise protection : Use of tert-butoxy (t-Bu) groups to protect hydroxyl moieties, ensuring regioselectivity during coupling reactions .
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces racemization risks in stereospecific intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate high-purity products .

Q. Basic: How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in moisture-free environments (desiccated at -20°C) due to sensitivity to hydrolysis .
  • Handling : Use inert atmospheres (argon/nitrogen) during synthesis to prevent oxidation. Always wear PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure .
  • Solvent compatibility : Avoid polar protic solvents (e.g., water, methanol) during storage; use anhydrous DMF or DCM for dissolution .

Q. Advanced: What analytical techniques confirm the stereochemical integrity of this compound?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related Fmoc-protected carbamates .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupled with NOESY/ROESY to identify vicinal coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) and confirm (2S,3R) stereochemistry .
  • Circular Dichroism (CD) : Detects conformational changes in chiral centers under varying pH or solvent conditions .

Q. Advanced: How can conflicting solubility data from different experimental conditions be resolved?

  • Methodological reconciliation : Compare solubility in aprotic solvents (e.g., DMSO, THF) versus aqueous buffers using dynamic light scattering (DLS) to assess aggregation .
  • Temperature-dependent studies : Measure solubility at 4°C, 25°C, and 37°C to identify thermodynamic vs. kinetic solubility profiles .
  • Co-solvent systems : Use ternary solvent mixtures (e.g., DMSO/PEG/water) to mimic physiological conditions while preventing precipitation .

Q. Basic: What safety considerations are critical when working with this compound?

  • Hazard mitigation : Classified as acutely toxic (oral/dermal Category 4) and a respiratory irritant. Use fume hoods and avoid aerosol formation during weighing .
  • Emergency protocols : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
  • Waste disposal : Neutralize with acidic buffers (e.g., 1M HCl) before incineration to degrade Fmoc groups .

Q. Advanced: What strategies mitigate racemization during stereoisomer synthesis?

  • Low-temperature reactions : Conduct coupling steps at -20°C to minimize epimerization of the (2S,3R) configuration .
  • Protecting group optimization : Use orthogonal protections (e.g., t-Bu for hydroxyl, Fmoc for amine) to reduce side reactions .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/HPLC to isolate intermediates before equilibrium favors racemization .

Q. Advanced: How does the tert-butoxy group influence the compound’s reactivity in solid-phase synthesis?

  • Steric hindrance : The bulky t-Bu group reduces undesired nucleophilic attacks at the carbamate site, improving selectivity during peptide elongation .
  • Acid sensitivity : tert-Butyl ethers are cleaved under strong acidic conditions (e.g., TFA), enabling controlled deprotection without disrupting the Fmoc group .

Q. Basic: What spectroscopic benchmarks validate successful synthesis?

  • FT-IR : Carbamate C=O stretch at ~1700 cm1^{-1}; hydroxyl O-H stretch at ~3400 cm1^{-1} .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions) within 5 ppm error .
  • 31P^{31}\text{P}-NMR : For phosphorylated analogs, detect phosphorus environments at δ 0–5 ppm .

Q. Advanced: How do pH and solvent polarity affect the compound’s stability in biological assays?

  • pH-dependent hydrolysis : Carbamate bonds degrade faster in alkaline conditions (pH > 8), necessitating buffered solutions at pH 6–7 for in vitro studies .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize the compound via hydrogen bonding, whereas low-polarity solvents (e.g., chloroform) increase aggregation .

Q. Advanced: What computational methods predict interactions between this compound and enzymatic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with active sites (e.g., proteases or kinases) .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.